N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Mechanism of Action
Target of Action
N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide, like other triazole derivatives, is known to interact with a variety of enzymes and receptors in the biological system . . Triazole compounds are known to exhibit versatile biological activities, including anticancer , antifungal , and potential carbonic anhydrase-II inhibitory activity .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Triazole derivatives have been shown to inhibit carbonic anhydrase-ii , an enzyme that plays a crucial role in maintaining acid-base balance in the body. Inhibition of this enzyme could potentially affect related biochemical pathways.
Result of Action
Triazole derivatives have been shown to exhibit growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that the compound could potentially have anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. One common method is the cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
- 1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
- 1-methyl-1H-1,2,4-triazole-4-carboxamide
Uniqueness: N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclopentyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
Properties
IUPAC Name |
N-cyclopentyl-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-6-8(11-12-13)9(14)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPXJCBPZWCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.